(Methoxycarbonyl)nitrone
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Overview
Description
Methyl glyoxylate oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl glyoxylate oxime can be synthesized through the reaction of methyl glyoxylate with hydroxylamine hydrochloride in the presence of a base. The reaction typically involves refluxing the reactants in an alcoholic solvent. The general reaction is as follows:
Methyl glyoxylate+Hydroxylamine hydrochloride→Methyl glyoxylate oxime+HCl
Industrial Production Methods: In industrial settings, the synthesis of methyl glyoxylate oxime can be optimized by using solvent-free grinding methods. This approach minimizes waste and reduces the need for solvents, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Methyl glyoxylate oxime undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in [3+2] and [2+4] cycloaddition reactions with cyclopentadiene in the presence of Lewis acids like BF3.
Oxidation: Methyl glyoxylate oxime can be oxidized to form corresponding nitrone derivatives.
Common Reagents and Conditions:
Lewis Acids: BF3 is commonly used to catalyze cycloaddition reactions involving methyl glyoxylate oxime.
Oxidizing Agents: Various oxidizing agents can be used to convert methyl glyoxylate oxime to its nitrone derivatives.
Major Products:
Scientific Research Applications
Methyl glyoxylate oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl glyoxylate oxime involves its reactivity towards nucleophiles and electrophiles. In cycloaddition reactions, the oxime group acts as a nucleophile, attacking electrophilic centers to form cycloadducts . The presence of Lewis acids like BF3 enhances the electrophilicity of the oxime, facilitating the reaction .
Comparison with Similar Compounds
Glyoxylic Acid: Like methyl glyoxylate oxime, glyoxylic acid is a versatile compound used in various chemical reactions.
Uniqueness: Methyl glyoxylate oxime is unique due to its ability to participate in both [3+2] and [2+4] cycloaddition reactions, which is not commonly observed in other oxime derivatives . This dual reactivity makes it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
methyl 2-hydroxyiminoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3/c1-7-3(5)2-4-6/h2,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOPJRSDKYBEGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346293 |
Source
|
Record name | Methyl glyoxylate oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31767-13-2 |
Source
|
Record name | Methyl glyoxylate oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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